5-(2-bromo-4-methylphenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(2-Bromo-4-methylphenyl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a bromo-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-4-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-bromo-4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4-methylphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the bromo group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxyl or oxide derivatives.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-bromo-4-methylphenyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and as a precursor in cross-coupling reactions .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent .
Medicine
In medicinal chemistry, this compound is investigated for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 5-(2-bromo-4-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.
5-(2-Bromo-4-methylphenyl)-2-furaldehyde: Contains a furan ring instead of a pyrazole ring.
Uniqueness
5-(2-Bromo-4-methylphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both a bromo group and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-(2-bromo-4-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c1-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
KHEVMUZSUIFQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NN2)N)Br |
Origin of Product |
United States |
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